molecular formula C12H16BrNO B14795071 Piperidine, 2-(4-bromophenyl)-3-methoxy-

Piperidine, 2-(4-bromophenyl)-3-methoxy-

Cat. No.: B14795071
M. Wt: 270.17 g/mol
InChI Key: ZXQQBTIHGRWDGG-UHFFFAOYSA-N
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Description

Piperidine, 2-(4-bromophenyl)-3-methoxy- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules. The 2-(4-bromophenyl)-3-methoxy- substitution pattern on the piperidine ring adds unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(4-bromophenyl)-3-methoxy- typically involves the reaction of 4-bromobenzene with piperidine under specific conditions. One common method includes heating a mixture of bromobenzene, piperidine, and sulfolane to 140°C, followed by the addition of potassium tert-butoxide. The reaction is maintained at 160-165°C for four hours until the raw materials are nearly consumed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(4-bromophenyl)-3-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidine compounds.

Scientific Research Applications

Piperidine, 2-(4-bromophenyl)-3-methoxy- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidine, 2-(4-bromophenyl)-3-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2-(4-bromophenyl)-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group allows for targeted modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(4-bromophenyl)-3-methoxypiperidine

InChI

InChI=1S/C12H16BrNO/c1-15-11-3-2-8-14-12(11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3

InChI Key

ZXQQBTIHGRWDGG-UHFFFAOYSA-N

Canonical SMILES

COC1CCCNC1C2=CC=C(C=C2)Br

Origin of Product

United States

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